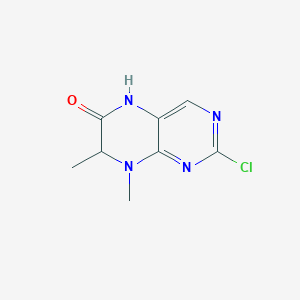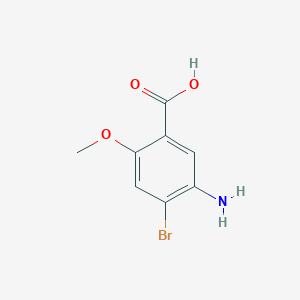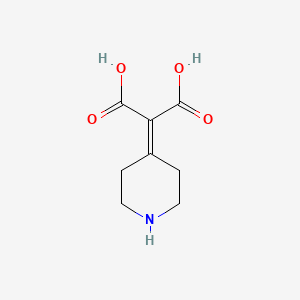
Titanium(IV) (triethanolaminato)isopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(IV) (triethanolaminato)isopropoxide is an organometallic compound with the chemical formula C9H19NO3Ti. It is commonly used as a catalyst and precursor in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable component in the synthesis of advanced materials and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium(IV) (triethanolaminato)isopropoxide is typically synthesized by reacting titanium(IV) isopropoxide with triethanolamine in an organic solvent such as isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ti(OCH(CH3)2)4+(HOCH2CH2)3N→Ti(OCH(CH3)2)(OCH2CH2)3N+3(CH3)2CHOH
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Titanium(IV) (triethanolaminato)isopropoxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2), a widely used material in pigments and photocatalysts.
Substitution: The isopropoxide groups can be substituted with other ligands, allowing for the formation of various titanium complexes.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium hydroxide and isopropanol.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or oxygen (O2) can be used for oxidation reactions.
Substitution Reagents: Alcohols, amines, and other ligands can be used for substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions with the presence of moisture.
Major Products:
Titanium Dioxide (TiO2): Formed through oxidation.
Titanium Hydroxide: Formed through hydrolysis.
Various Titanium Complexes: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Titanium(IV) (triethanolaminato)isopropoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and coatings due to its biocompatibility.
Industry: Utilized in the production of advanced coatings, ceramics, and nanomaterials .
Mecanismo De Acción
The mechanism of action of Titanium(IV) (triethanolaminato)isopropoxide involves its ability to coordinate with various ligands and substrates. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The triethanolamine ligand stabilizes the titanium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Titanium(IV) isopropoxide: A precursor for titanium dioxide and used in similar applications.
Titanium(IV) butoxide: Another titanium alkoxide used in the synthesis of titanium-based materials.
Titanium(IV) ethoxide: Used in the preparation of titanium-containing compounds and materials.
Uniqueness: Titanium(IV) (triethanolaminato)isopropoxide is unique due to its triethanolamine ligand, which provides enhanced stability and reactivity compared to other titanium alkoxides. This makes it particularly useful in applications requiring precise control over the reactivity and properties of the titanium center .
Propiedades
Fórmula molecular |
C9H22NO3Ti- |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;propane;titanium |
InChI |
InChI=1S/C6H15NO3.C3H7.Ti/c8-4-1-7(2-5-9)3-6-10;1-3-2;/h8-10H,1-6H2;3H,1-2H3;/q;-1; |
Clave InChI |
IRFJNGXIQQXLEU-UHFFFAOYSA-N |
SMILES canónico |
C[CH-]C.C(CO)N(CCO)CCO.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)




![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)

![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)

![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)

![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)
